2-Amino-2-(1H-imidazol-5-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(1H-imidazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4(5(9)10)3-1-7-2-8-3/h1-2,4H,6H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGIFAVNSNJADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Amino 2 1h Imidazol 5 Yl Acetic Acid
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount for obtaining enantiomerically pure α-amino acids. The primary strategies employed include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biocatalysis, each offering distinct advantages in controlling stereochemistry.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are reusable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.netwikipedia.org
A prevalent strategy involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose. wikipedia.orgsantiago-lab.comresearchgate.netyoutube.com The synthesis would commence with the acylation of an Evans auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with bromoacetyl bromide to form the corresponding N-bromoacetyl imide. This intermediate can then be converted to a glycine enolate equivalent. The subsequent alkylation with a suitable precursor for the imidazole (B134444) ring, such as a protected 5-(halomethyl)-1H-imidazole, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final steps would involve the cleavage of the auxiliary, typically under mild hydrolytic conditions, to afford the desired L- or D-amino acid.
Another widely used class of chiral auxiliaries is derived from pseudoephedrine. researchgate.net A pseudoephedrine-based glycine amide can be deprotonated to form a chiral enolate. This enolate can then be reacted with an appropriate imidazole-containing electrophile. The stereochemical outcome is dictated by the conformation of the chelated enolate intermediate. Subsequent removal of the pseudoephedrine auxiliary yields the target amino acid.
Table 1: Chiral Auxiliaries in the Asymmetric Synthesis of α-Amino Acids This table presents a conceptual application of common chiral auxiliaries to the synthesis of the target compound, as direct literature examples are scarce.
| Chiral Auxiliary | Key Intermediate | Typical Alkylating Agent | Expected Diastereoselectivity |
| Evans Oxazolidinone | N-Glycinyl Oxazolidinone Enolate | Protected 5-(chloromethyl)-1H-imidazole | High (often >95:5 dr) |
| Pseudoephedrine | Pseudoephedrine Glycinamide Enolate | Protected 5-(bromomethyl)-1H-imidazole | High (often >90:10 dr) |
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov
One of the most powerful methods for the asymmetric synthesis of α-amino acids is the phase-transfer catalyzed (PTC) alkylation of a glycine imine Schiff base. organic-chemistry.orgacs.orgresearchgate.net In a typical reaction, the tert-butyl ester of N-(diphenylmethylene)glycine is alkylated with a protected 5-(halomethyl)-1H-imidazole in the presence of a chiral phase-transfer catalyst, often derived from cinchona alkaloids. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, which then reacts with the electrophile in a stereocontrolled manner. Subsequent hydrolysis of the imine and ester groups yields the target amino acid.
The asymmetric Strecker synthesis is another cornerstone of α-amino acid synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves the three-component condensation of an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. To achieve enantioselectivity, a chiral catalyst, such as a chiral thiourea (B124793) or a metal-ligand complex, is employed to control the addition of cyanide to the in situ-formed imine. For the synthesis of 2-Amino-2-(1H-imidazol-5-yl)acetic acid, a protected imidazole-5-carboxaldehyde would serve as the aldehyde component. The resulting α-aminonitrile is then hydrolyzed to the corresponding amino acid.
Table 2: Asymmetric Catalysis Strategies for α-Amino Acid Synthesis This table outlines potential asymmetric catalytic approaches for the synthesis of the target compound based on established methodologies.
| Catalytic Method | Substrate | Catalyst Type | Key Transformation |
| Phase-Transfer Catalysis | Glycine Schiff base ester | Chiral Quaternary Ammonium (B1175870) Salt (e.g., from Cinchona alkaloids) | Asymmetric alkylation with a 5-(halomethyl)imidazole |
| Asymmetric Strecker Synthesis | Protected Imidazole-5-carboxaldehyde | Chiral Lewis Acid or Organocatalyst | Enantioselective addition of cyanide to an imine |
Enzymatic Biocatalysis for Enantioselective Production
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.gov
Kinetic resolution of a racemic mixture of this compound or its ester derivative is a viable approach. Lipases are commonly employed for the enantioselective hydrolysis or acylation of racemic α-amino esters. nih.govresearchgate.netnih.govjst.go.jpmdpi.com For instance, a racemic ester of the target amino acid could be subjected to hydrolysis by a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed amino acid, both in high enantiomeric purity.
Alternatively, dynamic kinetic resolution (DKR) can be employed to convert the entire racemic starting material into a single enantiomer of the product. This is often achieved by coupling an enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.
Transaminases (TAs) offer a direct route to chiral amines and amino acids from their corresponding keto precursors. rsc.orgacs.orgnih.govresearchgate.netdiva-portal.org The synthesis of this compound could be achieved through the asymmetric amination of 2-oxo-2-(1H-imidazol-5-yl)acetic acid using a stereocomplementary pair of (R)- and (S)-selective transaminases. This approach is highly efficient and can lead to very high enantiomeric excesses.
Table 3: Enzymatic Strategies for Enantioselective Synthesis This table summarizes potential biocatalytic routes to the target amino acid.
| Enzymatic Method | Substrate | Enzyme Class | Transformation |
| Kinetic Resolution | Racemic ester of this compound | Lipase | Enantioselective hydrolysis or acylation |
| Asymmetric Amination | 2-Oxo-2-(1H-imidazol-5-yl)acetic acid | Transaminase | Stereoselective conversion of a ketone to an amine |
Convergent and Divergent Synthetic Pathways
Convergent and divergent strategies offer flexibility in the synthesis of complex molecules and the creation of compound libraries.
Precursor-Based Synthesis Strategies
A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final stages. For this compound, a plausible convergent strategy would involve the synthesis of a protected imidazole-containing fragment and a separate chiral amino acid precursor, followed by their coupling.
A key precursor could be a protected imidazole-5-carboxaldehyde or a 5-(halomethyl)imidazole. These can be prepared through various established methods for imidazole synthesis. The amino acid portion could be derived from a chiral glycine equivalent, as discussed in the chiral auxiliary section.
Divergent synthesis, on the other hand, involves the creation of a common intermediate that can be elaborated into a variety of related structures. Starting from a suitably functionalized imidazole core, different amino acid side chains could be introduced.
Multicomponent Reaction Incorporations
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. mdpi.comcabidigitallibrary.org
The Ugi four-component condensation is a powerful MCR for the synthesis of α-amino acid derivatives. mdpi.comresearchgate.netnih.govdntb.gov.uanih.gov This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize a precursor to this compound, a protected imidazole-5-carboxaldehyde could be used as the aldehyde component, along with ammonia (or a protected amine), a suitable carboxylic acid, and a convertible isocyanide. The resulting Ugi product can then be deprotected and modified to yield the target amino acid. This approach allows for significant variation in the final product by simply changing the starting components.
Stereochemical Control and Resolution Techniques
Achieving stereochemical purity is paramount in the synthesis of chiral molecules like this compound. The biological activity of such compounds is often confined to a single enantiomer. Methodologies to obtain single enantiomers can be broadly categorized into asymmetric synthesis, which includes diastereoselective approaches, and the resolution of racemic mixtures.
Diastereoselective synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy converts a prochiral starting material into a chiral molecule, creating a diastereomeric intermediate that allows for the selective formation of one stereoisomer. ankara.edu.tr
A common approach for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral glycine enolate equivalent. In a hypothetical diastereoselective synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a derivative, could be acylated with a glycine moiety. researchgate.netnih.gov The resulting N-glycyl chiral auxiliary can be deprotonated to form a nucleophilic enolate. This enolate can then react with a suitable electrophile containing the imidazole ring, for instance, a halomethyl-imidazole derivative.
The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. scielo.org.mx After the key bond-forming reaction, the chiral auxiliary is cleaved, yielding the desired α-amino acid with high enantiomeric excess, and the auxiliary can often be recovered for reuse. wikipedia.org The effectiveness of this method relies on high diastereoselectivity in the bond-forming step and a clean, non-racemizing cleavage of the auxiliary.
| Chiral Auxiliary Type | General Application in Amino Acid Synthesis | Potential Electrophile for Target Synthesis |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions researchgate.net | 5-(Chloromethyl)-1H-imidazole |
| Camphor-derived auxiliaries | Asymmetric alkylations, Diels-Alder reactions researchgate.net | 5-(Bromomethyl)-1H-imidazole |
| Pseudoephedrine amides | Asymmetric alkylation of glycine derivatives | 5-(Iodomethyl)-1H-imidazole |
Enantiomeric resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution: This method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For the resolution of racemic this compound, a chiral acid like tartaric acid or camphorsulfonic acid could be employed. Once the diastereomeric salts are separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net Hydrolase enzymes, such as lipases or proteases, are commonly used for this purpose. For example, the racemic amino acid could be derivatized to an ester or amide, and then an enzyme could be used to selectively hydrolyze one of the enantiomeric derivatives back to the amino acid, allowing for the separation of the unreacted derivative and the hydrolyzed product. The choice of enzyme and reaction conditions is critical to achieve high enantiomeric excess for both the product and the remaining substrate.
| Resolution Method | Principle | Potential Application to Target Compound |
| Classical Resolution | Formation and separation of diastereomeric salts | Reaction with chiral acids (e.g., tartaric acid) followed by fractional crystallization |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer | Selective hydrolysis of an N-acyl or ester derivative of the racemic amino acid |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. jocpr.com Key principles include the use of solvent-free reactions, maximizing atom economy, and employing sustainable catalysts.
Performing reactions without a solvent, or in the presence of a minimal amount of a benign liquid, can significantly reduce waste and simplify product purification. asianpubs.org For the synthesis of the imidazole core of this compound, solvent-free methods have been reported for the synthesis of various substituted imidazoles. researchgate.netrsc.org These often involve the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source under heating. asianpubs.org While a direct solvent-free synthesis of the target amino acid is not widely documented, applying these principles to the formation of a key imidazole-containing intermediate could be a viable green strategy. For instance, the reaction of a protected glyoxal (B1671930) derivative with an appropriate aldehyde and ammonia under solvent-free conditions could potentially form the imidazole ring structure.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and have lower atom economies. nih.gov
Hypothetical Atom Economy Comparison of Two Routes:
| Synthetic Route | Key Reactions | Major Byproducts | Relative Atom Economy |
| Strecker Synthesis | Addition of ammonia and cyanide to an aldehyde, hydrolysis | Water, salts from neutralization | Potentially High |
| Chiral Auxiliary Route | Acylation, alkylation, cleavage | Cleaved auxiliary, activating group waste | Lower, but provides stereocontrol |
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for the use of more benign reaction conditions. mdpi.com In the context of synthesizing this compound, both biocatalysis and heterogeneous catalysis offer sustainable options.
Biocatalysis: Enzymes can be used not only for resolution but also for the direct synthesis of chiral amino acids. nih.govnih.gov For instance, transaminases can catalyze the asymmetric amination of a keto acid precursor to directly yield the desired L- or D-amino acid with high enantiopurity. The development of a specific transaminase for the keto acid analogue of this compound would represent a highly sustainable and efficient synthetic route.
Heterogeneous Catalysis: The use of solid-supported catalysts can simplify product purification and allow for catalyst recycling. For the synthesis of the imidazole ring, various solid acid or metal catalysts have been employed. researchgate.net For example, a reusable solid acid catalyst could facilitate the condensation reaction to form the imidazole core, replacing traditional soluble acid catalysts that are more difficult to separate and often generate more waste.
Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid
Reactivity of the Imidazole (B134444) Moiety
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key determinant of the molecule's chemical personality. Its reactivity is influenced by the presence of both a pyridine-type nitrogen (N1) and a pyrrole-type nitrogen (N3), which confer upon it a unique electronic character.
The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.net The position of substitution is dictated by the electronic effects of the substituents and the inherent reactivity of the imidazole nucleus. For an unsubstituted imidazole, electrophilic substitution typically occurs at the C4 or C5 positions, which are electronically equivalent in the absence of substitution. nih.gov However, in 2-Amino-2-(1H-imidazol-5-yl)acetic acid, the presence of the aminoacetic acid substituent at the C5 position directs incoming electrophiles.
The general reactivity trend for electrophilic substitution on the imidazole ring favors the C5 position, followed by the C4 position, with the C2 position being the least reactive. nih.gov The substituent at C5 in the target molecule would be expected to influence the regioselectivity of further substitutions. The electron-donating character of the alkylamino group can activate the ring, while the carboxylic acid can have a deactivating effect depending on the reaction conditions and its protonation state.
Detailed mechanistic studies on the electrophilic substitution of this compound are not extensively reported. However, drawing parallels with other 5-substituted imidazoles, it is anticipated that electrophilic attack would preferentially occur at the C4 position. The reaction would proceed through a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate, influenced by the existing substituent, governs the reaction's regioselectivity and rate.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C2 | Low | Electronically deactivated relative to C4. |
| C4 | High | Activated by the C5 substituent and inherently more reactive than C2. |
The imidazole moiety possesses both acidic and basic properties. The pyridine-type nitrogen (N1) is basic and readily undergoes protonation, while the pyrrole-type nitrogen (N3) has a lone pair involved in the aromatic sextet and is significantly less basic. stackexchange.com The pKa of the imidazolium (B1220033) ion is approximately 7, meaning that the imidazole ring can exist in both protonated and neutral forms at physiological pH. nih.gov This protonation equilibrium is crucial in many reaction mechanisms, as it can alter the nucleophilicity and electrophilicity of the ring.
The protonation state of the imidazole ring in this compound will also be influenced by the amino and carboxyl groups. In acidic conditions, both the amino group and the imidazole ring will be protonated. As the pH increases, the carboxylic acid will deprotonate first, followed by the imidazole ring and then the amino group. These acid-base equilibria can be represented as follows:
H₃N⁺-CH(R)-COOH ⇌ H₃N⁺-CH(R)-COO⁻ ⇌ H₂N-CH(R)-COO⁻ (where R is the 1H-imidazol-5-yl group, which can also be protonated)
The imidazole ring, particularly the pyridine-type nitrogen, is an excellent ligand for a variety of metal ions. researchgate.net This coordinating ability is a hallmark of imidazole-containing molecules, most notably the amino acid histidine. wikipedia.org this compound can act as a multidentate ligand, coordinating to metal centers through the imidazole nitrogen, the amino group, and the carboxylate oxygen.
The coordination chemistry of this molecule is expected to be rich and varied, forming stable complexes with transition metals such as copper, zinc, nickel, and cobalt. The geometry of the resulting metal complexes will depend on the metal ion, the stoichiometry of the reaction, and the pH of the solution, which influences the protonation state of the ligand. Mechanistically, ligand exchange reactions would involve the displacement of solvent molecules from the metal's coordination sphere by the donor atoms of this compound. The formation of chelate rings involving the amino and carboxylate groups, or the imidazole nitrogen and the amino group, would contribute to the stability of these complexes.
Reactions Involving the Amino and Carboxyl Functional Groups
The amino and carboxyl groups attached to the alpha-carbon impart the characteristic reactivity of an amino acid to the molecule.
The primary amino group in this compound is a potent nucleophile and can readily participate in a variety of reactions.
Acylation: The amino group can be acylated by reacting with acyl halides, anhydrides, or esters to form amides. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. Under acidic conditions, the amine can be protonated, reducing its nucleophilicity. beilstein-journals.org
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2). Over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts is a common side reaction and can be controlled by careful choice of reaction conditions and stoichiometry.
Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov
The carboxylic acid group is susceptible to nucleophilic attack at the carbonyl carbon, particularly when activated.
Esterification: The carboxyl group can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester. Esterification of amino acids can also be achieved under milder conditions using reagents like benzyl (B1604629) chloride in an ionic liquid. researchgate.net
Amidation: The carboxyl group can react with an amine to form an amide bond. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism involves the formation of a highly reactive intermediate which is then attacked by the amine nucleophile. This amidation reaction is the basis for peptide bond formation. libretexts.org
Table 2: Summary of Functional Group Reactivity in this compound
| Functional Group | Reaction Type | Reagents | Product |
| Imidazole (N1) | Protonation | Acid | Imidazolium salt |
| Imidazole Ring | Electrophilic Substitution | Electrophile (e.g., Br₂) | Substituted imidazole |
| Amino Group | Acylation | Acyl halide, Anhydride | Amide |
| Amino Group | Alkylation | Alkyl halide | Alkylated amine |
| Amino Group | Condensation | Aldehyde, Ketone | Imine (Schiff base) |
| Carboxyl Group | Esterification | Alcohol, Acid catalyst | Ester |
| Carboxyl Group | Amidation | Amine, Coupling agent | Amide |
Redox Chemistry and Electron Transfer Processes
The redox chemistry of this compound is primarily dictated by the imidazole moiety, which can participate in electron transfer reactions. While specific studies on this particular isomer are limited, the extensive research on histidine provides a foundational understanding of the expected electrochemical behavior. The imidazole ring in histidine is known to be electroactive, undergoing oxidation at relatively high potentials, typically greater than +1.0 V versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov
Electrochemical Oxidation and Reduction Pathways
The electrochemical oxidation of the imidazole ring in compounds like histidine is an irreversible process. nih.gov The initial step is believed to involve the formation of a radical cation centered on the imidazole ring. This highly reactive intermediate can then undergo further reactions, such as dimerization or reaction with solvent molecules. The precise oxidation potential and mechanism for this compound would be influenced by the position of the amino and acetic acid groups on the carbon atom adjacent to the imidazole ring. These groups can affect the electron density of the ring and the stability of the resulting radical cation.
Metal ions, such as copper, can also catalyze the oxidation of imidazole derivatives. nih.gov In the presence of a reducing agent like ascorbic acid, Cu(II) can be reduced to Cu(I), which can then react with oxygen to generate reactive oxygen species that initiate the oxidation of the imidazole ring. nih.gov This process can lead to the formation of various oxidation products, including 2-imidazolones. nih.gov
Information regarding the electrochemical reduction of this compound is scarce. Generally, the imidazole ring is not easily reduced.
| Compound | Electrochemical Process | Potential (vs. Ag/AgCl) | Key Observations |
| Histidine | Oxidation | > +1.0 V | Irreversible process, electroactivity attributed to the imidazole side chain. nih.gov |
| 4-Alkylimidazoles | Cu(II)-catalyzed Oxidation | Not Applicable | Formation of 2-imidazolone and other oxidation products in the presence of a reducing agent. nih.gov |
Radical Intermediates and Reaction Mechanisms
Pulse radiolysis studies on imidazole and histidine have provided insight into the formation and reactivity of radical intermediates. acs.org Hydroxyl radicals (•OH), potent oxidizing agents, react with the imidazole ring at a diffusion-controlled rate to form adducts. acs.org These adducts can then undergo further reactions, including water elimination to form a more stable radical.
In the case of histidine, the initial •OH adduct can exist in several isomeric forms, depending on the site of radical addition to the imidazole ring. The subsequent reactions of these radical adducts are pH-dependent and can lead to various stable products. The amino and carboxylic acid groups influence the pKa values of the imidazole ring and the resulting radicals, thereby affecting the reaction pathways.
The radical cation formed during electrochemical or chemical oxidation is a key intermediate. Its fate is determined by its reactivity towards nucleophiles, including water, and its potential to dimerize. For instance, in the copper-catalyzed oxidation of 4-alkylimidazoles in the presence of amines, a cross-linked product, a 5-alkyl-5-hydroxy-4-(alkylamino)-1,5-dihydroimidazol-2-one, has been structurally characterized, suggesting a mechanism involving nucleophilic attack on an oxidized imidazole intermediate. nih.gov
Photochemical Transformations and Excited State Dynamics
The photochemistry of imidazole-containing compounds is a field of active research, largely due to the role of histidine and other imidazole derivatives in biological systems that are exposed to ultraviolet (UV) radiation.
Upon absorption of UV light, imidazole can be promoted to an electronically excited state. Studies on gas-phase imidazole have shown that a primary deactivation pathway following UV excitation involves the dissociation of the N-H bond of the imidazole ring. rsc.orgaip.org This process occurs on an ultrafast timescale and is a key reason for the low fluorescence quantum yields of many imidazole-containing biomolecules. rsc.org
Photochemical Transformations and Excited State Dynamics
Investigations into the photolysis of gas-phase imidazole have identified multiple relaxation pathways from the excited state. rsc.org One dominant pathway involves the population of a repulsive ¹πσ* state, which leads to the rapid fission of the N-H bond. rsc.org This process results in the formation of a hydrogen atom and an imidazolyl radical. aip.org
In condensed phases and in the presence of photosensitizers and oxygen, imidazole derivatives can undergo photooxidation. tsijournals.com These reactions often involve singlet oxygen (¹O₂) as the reactive species. The reaction of singlet oxygen with the imidazole ring can lead to the formation of unstable endoperoxide intermediates. tsijournals.com These intermediates can then rearrange or decompose to yield various oxidation products. The specific products formed depend on the substitution pattern of the imidazole ring and the reaction conditions. For example, the photosensitized oxidation of some imidazole derivatives has been shown to lead to the formation of products resulting from the cleavage of the imidazole ring. tsijournals.com
The excited-state dynamics of imidazole are complex and involve multiple decay pathways that efficiently quench fluorescence. aip.org Theoretical studies have identified several conical intersections that facilitate rapid internal conversion from the excited state back to the ground electronic state, providing non-radiative decay channels. aip.org
| Process | Key Intermediates/States | Primary Outcome | Influencing Factors |
| Gas-Phase Photolysis | ¹πσ* excited state | N-H bond dissociation | UV excitation wavelength rsc.orgaip.org |
| Photosensitized Oxidation | Singlet oxygen (¹O₂), endoperoxides | Imidazole ring oxidation/cleavage | Presence of a photosensitizer and oxygen tsijournals.com |
| Excited State Deactivation | Conical intersections | Non-radiative decay, low fluorescence | Molecular structure and environment aip.org |
Derivatization Chemistry and Analog Synthesis of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid
N-Alkylation and Acylation Strategies
Nα-Functionalization for Peptide Synthesis
The α-amino group of 2-amino-2-(1H-imidazol-5-yl)acetic acid is a primary site for modification, particularly for its incorporation into peptide chains. Standard solid-phase peptide synthesis (SPPS) protocols can be employed, where the α-amino group is reversibly protected to allow for sequential coupling of amino acids. peptide2.com
Table 1: Common Nα-Protecting Groups for Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine) |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
This table outlines common protecting groups used for the α-amino group during peptide synthesis.
Beyond its role as a building block in peptide synthesis, the Nα-amino group can be directly acylated to introduce a variety of functional groups. For example, acetylation of the N-terminus can be achieved using acetic anhydride. escholarship.org This modification neutralizes the positive charge of the N-terminal amine, which can impact the peptide's solubility and biological interactions.
Imidazole (B134444) Nitrogen Derivatization
The imidazole ring of this compound contains two nitrogen atoms, offering further opportunities for derivatization. In the context of peptide synthesis, the imidazole side chain of the analogous amino acid, histidine, is often protected to prevent side reactions such as acylation and racemization. nih.gov Common protecting groups for the imidazole nitrogen include the trityl (Trt), tert-butoxycarbonyl (Boc), and tosyl (Tos) groups. nih.gov
Direct N-alkylation of the imidazole ring is a common strategy for creating analogs. For instance, N-alkylation of imidazole and its derivatives has been carried out to generate compounds with antibacterial activity. researchgate.net A convenient synthesis of imidazol-1-yl-acetic acid hydrochloride, an intermediate for zoledronic acid, involves the N-alkylation of imidazole with tert-butyl chloroacetate. nih.govspringernature.com
Furthermore, copper-promoted N-arylation of the imidazole side chain of protected histidine has been reported using triarylbismuth reagents. This reaction allows for the introduction of various aryl groups onto the imidazole ring, demonstrating excellent functional group tolerance. nih.govresearchgate.net This methodology could potentially be adapted for the derivatization of this compound.
Carboxyl Group Modifications
The carboxylic acid moiety of this compound is another key site for chemical modification. Esterification, amidation, and replacement with bioisosteres are common strategies to alter the compound's polarity, solubility, and interaction with biological targets.
Ester and Amide Analogs Synthesis
The synthesis of ester and amide analogs of carboxylic acids is a fundamental transformation in medicinal chemistry. Esterification of amino acids can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst or a coupling agent. A facile method for synthesizing amino acid methyl esters involves the use of methanol (B129727) and trimethylchlorosilane. nih.govresearchgate.net
Amidation of the carboxylic acid group can be accomplished by reacting the acid with an amine in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, imidazole carbamates and ureas have been shown to be chemoselective reagents for both esterification and amidation of carboxylic acids. semanticscholar.org The synthesis of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives highlights the conversion of esters to hydrazides and amides through nucleophilic displacement.
Table 2: Examples of Carboxyl Group Modifications
| Modification | Reagents | Product |
|---|---|---|
| Esterification (Methyl Ester) | Methanol, Trimethylchlorosilane | This compound methyl ester |
This table provides examples of common reagents used for the synthesis of ester and amide analogs.
Carboxylic Acid Bioisosteres
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. Replacing a carboxylic acid with a bioisostere can improve a molecule's pharmacokinetic properties, such as metabolic stability and oral bioavailability, while maintaining its biological activity.
Common bioisosteres for carboxylic acids include tetrazoles and oxadiazoles. lcbio.pl The synthesis of 1,5-disubstituted tetrazole derivatives can be achieved by reacting appropriate thioureas with sodium azide. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of diacylhydrazines or the reaction of acyl hydrazides with various reagents. jchemrev.comjchemrev.comnih.govnih.gov For example, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared from an acyl hydrazide and carbon disulfide in a basic solution, followed by acidification. jchemrev.com The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through the cyclization of semicarbazones. nih.gov
Table 3: Common Carboxylic Acid Bioisosteres
| Bioisostere | Structure | Key Features |
|---|---|---|
| 5-Substituted-1H-tetrazole | C-N4H ring | pKa similar to carboxylic acids |
This table lists common bioisosteres for the carboxylic acid functional group.
Side Chain (Imidazole) Modifications
Direct modification of the imidazole side chain, beyond N-alkylation and N-arylation, offers another avenue for creating structural diversity. These modifications can alter the steric and electronic properties of the imidazole ring, potentially leading to altered binding affinities and biological activities.
A notable strategy for imidazole modification is the direct C-H functionalization. A visible-light-promoted, radical-mediated C-H alkylation of histidine residues in peptides has been developed. acs.org This method allows for the introduction of alkyl groups at the C2 position of the imidazole ring. researchgate.net Similarly, a regiospecific direct C-2 arylation of histidine has been achieved using arylboronic acids. researchgate.net Palladium-catalyzed direct C5-arylation of imidazoles with aryl chlorides has also been reported. acs.org These methods provide powerful tools for the late-stage functionalization of the imidazole ring.
Furthermore, the imidazole ring can undergo more extensive transformations. For example, the synthesis of imidazo-1,4-oxazinone derivatives from C-2 aroyl imidazole precursors has been described. acs.org Additionally, the synthesis of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones demonstrates a significant modification of the imidazole core. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound methyl ester |
| 2-Amino-2-(1H-imidazol-5-yl)acetamide |
| 5-(Tetrazol-5-yl)-1H-imidazol-2-amine |
| 5-(1,3,4-Oxadiazol-2-yl)-1H-imidazol-2-amine |
| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thione |
| Acetic anhydride |
| Adrenocorticotropic hormone |
| Aspartame |
| Benzyloxycarbonyl |
| Boc-histidine |
| Calcitonin |
| Dicyclohexylcarbodiimide (DCC) |
| Dimethylformamide (DMF) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 9-Fluorenylmethyloxycarbonyl |
| Histidine |
| Imidazol-1-yl-acetic acid hydrochloride |
| Oxytocin |
| Piperidine (B6355638) |
| tert-Butoxycarbonyl |
| Tosyl |
| Trityl |
Substitution Reactions on the Imidazole Ring
The imidazole moiety of this compound is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups. These modifications can significantly impact the molecule's electronic properties, steric profile, and potential for intermolecular interactions. Key substitution strategies include N-alkylation and C-alkylation.
N-Alkylation: The two nitrogen atoms of the imidazole ring, designated as N(π) and N(τ), exhibit differential reactivity, enabling regioselective alkylation under specific conditions. Methodologies for selective N-alkylation of histidine derivatives, which are structurally analogous, have been well-documented. For instance, the use of N(τ)-trityl protection allows for efficient N(π)-alkylation. researchgate.net Subsequent regioselective removal of the trityl group can be achieved under mild acidic conditions. researchgate.net Mitsunobu conditions have also been explored for the N(π)-alkylation of histidine residues within peptides. nih.gov Furthermore, neighbor-directed functionalities within a peptide chain, such as a proximal acidic residue, can facilitate selective N(τ)-alkylation. rsc.org
| Reaction Type | Alkylating Agent | Protecting Groups | Key Conditions | Position of Alkylation | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N(π)-Alkylation | Alkyl triflates | N(α)-Fmoc, N(τ)-Trt | In situ triflate formation | N(π) | High | nih.gov |
| N(τ)-Alkylation | Alcohols | N(π)-alkyl, proximal acidic group | Mitsunobu reaction | N(τ) | High | rsc.org |
| N(π)-Alkylation | Alkyl halides | N(τ)-Trityl | Base-mediated | N(π) | 82-95 | researchgate.net |
C-Alkylation: While less common than N-alkylation, methods for the direct functionalization of the imidazole ring's carbon atoms have been developed. These reactions are crucial for introducing substituents that can sterically influence the conformation of the molecule or provide additional points for interaction.
Metal Coordination Complexes Based on Imidazole Nitrogen
The nitrogen atoms of the imidazole ring in this compound are excellent ligands for a wide range of metal ions. This coordinating ability is fundamental to the biological roles of its parent amino acid, histidine, in metalloproteins and as a metal ion chelator. The formation of metal complexes can also be exploited to create novel materials with specific catalytic or structural properties.
The coordination of copper(II) with histidine has been extensively studied, revealing various coordination modes. azbuki.bgacs.orgresearchgate.netacs.org Depending on the stoichiometry and pH, histidine can act as a bidentate or tridentate ligand, coordinating through the imidazole nitrogen, the amino nitrogen, and the carboxylate oxygen. azbuki.bg In a 1:2 complex, each histidine molecule can coordinate to the copper(II) ion in a square-planar geometry. researchgate.net Mixed ligand complexes, where another ligand is also coordinated to the metal center, have also been synthesized and characterized. azbuki.bg
| Metal Ion | Ligand(s) | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| Copper(II) | L-Histidine | Distorted square-planar | Coordination via amino and imidazole imido nitrogens, and carboxylate oxygen | researchgate.net |
| Copper(II) | L-Histidine, Hippuric acid | Binuclear pentacoordinated | Histidine acts as a tridentate ligand, hippuric acid as a bidentate ligand | azbuki.bg |
| Zinc(II) | Chelating ligand from 2,6-diacetylpyridine (B75352) and L-histidine | - | - | acs.org |
Conformationally Restricted Analogs
Constraining the conformational flexibility of this compound can lead to analogs with enhanced biological activity and selectivity. By locking the molecule into a specific three-dimensional arrangement, it is possible to favor the bioactive conformation for a particular target. This is typically achieved through cyclization or the introduction of rigid structural elements like spirocenters or bridged systems.
Cyclization Strategies for Constrained Derivatives
Cyclization is a powerful strategy to reduce the conformational freedom of peptides and amino acid derivatives. peptide.comnih.govresearchgate.net For this compound, cyclization can involve the formation of a new ring that incorporates the amino acid backbone or the imidazole side chain.
One common approach is head-to-tail cyclization, where the N-terminus is linked to the C-terminus to form a cyclic peptide. nih.gov Side-chain to side-chain cyclization is another strategy, often employed in peptides containing other reactive amino acid residues. peptide.com Furthermore, the imidazole ring itself can participate in cyclization reactions. For example, the Pictet-Spengler reaction of histidine with formaldehyde (B43269) leads to the formation of a tetrahydro-β-carboline ring system, yielding a constrained "imino acid" known as spinacine. nih.gov This reaction generally proceeds in good yield. nih.gov
| Cyclization Strategy | Reactants/Conditions | Resulting Structure | Key Features | Reference |
|---|---|---|---|---|
| Head-to-tail cyclization | Activation of C-terminus, intramolecular amide bond formation | Cyclic peptide | Reduces overall flexibility | nih.gov |
| Pictet-Spengler reaction | Histidine, formaldehyde, acid | Spinacine (tetrahydro-β-carboline derivative) | Constrains the χ1 and χ2 torsional angles | nih.gov |
| Biaryl cyclization | Miyaura-Suzuki coupling of modified aromatic amino acids | Cyclic biaryl peptide | Creates a rigid biaryl bridge | nih.gov |
Introduction of Spirocenters or Bridged Systems
The introduction of spirocyclic or bridged bicyclic systems into the structure of this compound can impart a high degree of conformational rigidity. These modifications can lead to novel scaffolds with unique three-dimensional shapes.
Spirocycles: Spiro-hydantoin and spiro-diketopiperazine derivatives can be synthesized from resin-bound amino esters. acs.org The synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives has also been reported through the reaction of 5-arylidene hydantoin (B18101) derivatives with diazomethane. ijacskros.com These strategies could potentially be adapted to create spirocyclic analogs of this compound. The synthesis of novel spirooxindolepyrrolidine-engrafted hydantoin scaffolds has also been achieved through multicomponent reactions. nih.gov
Bridged Systems: The synthesis of bicyclic privileged structures is a key strategy in medicinal chemistry. acs.org Bicyclic pyrrolidine-isoxazoline γ-amino acids have been shown to stabilize α-turn conformations in peptides. frontiersin.org Furthermore, modular synthetic approaches to diazabicyclic scaffolds containing twisted amides or anilines have been developed. rsc.org These methodologies provide a framework for the design and synthesis of bridged analogs of this compound, offering precise control over the spatial orientation of the imidazole and amino acid functionalities.
| System Type | Synthetic Approach | Resulting Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| Spirohydantoin | Solid-phase synthesis from resin-bound amino esters | Spiro-hydantoin | Conformationally constrained peptidomimetics | acs.org |
| Spiro[imidazolidine-pyrazoline] | Reaction of 5-arylidene hydantoin with diazomethane | Spiro-imidazolidine-pyrazoline | Novel heterocyclic scaffolds | ijacskros.com |
| Bridged Bicyclic γ-Amino Acid | - | Bicyclic pyrrolidine-isoxazoline | Stabilization of peptide secondary structures | frontiersin.org |
| Bridged Diazabicyclic System | Photocatalysed hydroamination and cyclisation | Diazabicyclic twisted amide/aniline | Rigid scaffolds with defined geometries | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Amino-2-(1H-imidazol-5-yl)acetic acid in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.
A suite of 2D NMR experiments is crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, a key correlation would be expected between the α-proton (Hα) and the protons of the amino group (-NH₂), if not rapidly exchanging with the solvent. Additionally, within the imidazole (B134444) ring, correlations between H2 and H4 (or H5, depending on tautomeric form) would be observed if coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon atom that has an attached proton (Cα, C2, and C4/C5 of the imidazole ring).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations from the α-proton to the carboxyl carbon (C=O) and the C4/C5 carbon of the imidazole ring would confirm the connectivity around the chiral center. Similarly, correlations from the imidazole protons (H2, H4/H5) to other ring carbons would solidify the assignments of the heterocyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's conformation. For example, NOE cross-peaks could reveal the spatial proximity between the α-proton and specific protons on the imidazole ring, helping to define the preferred rotameric state around the Cα-C(imidazole) bond.
Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. (Note: These are hypothetical values based on similar structures like histidine. Actual values may vary based on solvent, pH, and temperature.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| Carboxyl (-COOH) | ~10-12 | ~175 | Hα → C OOH | - |
| α-Carbon | ~4.0 | ~55 | Hα → C OOH, C 4/5(Im) | Hα ↔ NH₂ |
| Amino (-NH₂) | ~7-8 | - | - | NH₂ ↔ Hα |
| Imidazole C2 | - | ~135 | H2 → C 4/5 | - |
| Imidazole H2 | ~8.7 | - | H2 → C 4/5 | H2 ↔ H4/5 (if coupled) |
| Imidazole C4 | - | ~117 | H4/5 → C 2, C 5/4 | - |
| Imidazole C5 | - | ~130 | Hα → C 5 | - |
| Imidazole H4/H5 | ~7.5 | - | H4/5 → C 2, C 5/4, Cα | H4/5 ↔ H2 (if coupled) |
In the solid state, molecules can pack in different arrangements known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique to study these polymorphs. By analyzing the ¹³C and ¹⁵N chemical shifts, ssNMR can detect subtle differences in the local electronic environment caused by different packing arrangements and intermolecular interactions, such as hydrogen bonds. illinois.edunih.govnih.govacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solid samples. The chemical shifts of the imidazole ring carbons and nitrogens are particularly sensitive to the protonation state and hydrogen bonding environment, making ssNMR ideal for characterizing different solid forms of this compound. nih.govnih.gov
Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, can greatly enhance NMR studies. For investigating enzymatic reactions or binding interactions involving this compound, uniform or site-specific labeling would be invaluable. chempep.com For example, ¹⁵N labeling of the imidazole ring would allow for direct monitoring of its protonation state and involvement in hydrogen bonds through ¹⁵N NMR spectroscopy. researchgate.netnih.gov This approach is crucial for understanding the compound's role in biological systems or chemical reaction mechanisms.
X-ray Crystallography and Single Crystal Diffraction Analysis
Obtaining a single crystal of this compound suitable for X-ray diffraction would be the primary goal. The resulting crystal structure would confirm its covalent connectivity and reveal its zwitterionic state, which is typical for amino acids. Furthermore, by growing crystals under different conditions (e.g., different solvents, temperatures), it would be possible to identify and characterize different polymorphs. Each polymorph would have a unique unit cell and packing arrangement, which would be fully detailed by the crystallographic analysis.
The crystal structure would provide a detailed map of the intermolecular forces that hold the molecules together in the crystal lattice. For an amino acid with an imidazole group, hydrogen bonding is expected to be the dominant interaction. nih.gov The analysis would reveal:
Head-to-tail hydrogen bonds: Interactions between the protonated amino group (-NH₃⁺) of one molecule and the deprotonated carboxylate group (-COO⁻) of a neighboring molecule.
Imidazole-mediated hydrogen bonds: The N-H donors and lone-pair-bearing nitrogen acceptors of the imidazole ring can participate in extensive hydrogen bonding networks, linking molecules together. researchgate.net The specific tautomeric state of the imidazole ring (which nitrogen is protonated) would be clearly resolved.
Supramolecular architecture: The combination of these hydrogen bonds would create a complex three-dimensional supramolecular architecture, such as sheets or chains, which dictates the crystal's stability and properties. The analysis would include a quantitative description of these bonds, including donor-acceptor distances and angles. nih.govrsc.org
Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry is a pivotal analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of analytes. nih.gov High-resolution and tandem mass spectrometry techniques are particularly valuable for understanding complex chemical processes at a molecular level.
High-Resolution Mass Spectrometry (HRMS) offers exceptionally accurate mass measurements, which is crucial for determining the elemental composition of molecules and distinguishing between compounds with the same nominal mass. youtube.com This capability makes HRMS an invaluable tool for real-time reaction monitoring, allowing for the unambiguous identification of reactants, products, and transient intermediates. nih.govrsc.org
In a hypothetical synthesis of this compound, HRMS can be coupled with a liquid chromatography system (LC-HRMS) to track the progress of the reaction over time. nih.gov By analyzing aliquots from the reaction mixture, a kinetic profile of each key species can be generated. For instance, the disappearance of starting materials and the concurrent appearance of the final product can be monitored with high precision. The high mass accuracy ensures confident identification of each component, even in a complex matrix. mdpi.comresearchgate.net
Table 1: Hypothetical Reaction Monitoring of this compound Synthesis using HRMS This table illustrates the expected exact masses of key species that would be monitored during a potential synthesis.
| Compound Name | Chemical Formula | Role in Reaction | Theoretical Monoisotopic Mass [M+H]⁺ (Da) |
| Imidazole-5-carbaldehyde | C₄H₄N₂O | Starting Material | 97.0402 |
| Ammonium (B1175870) Cyanide | CH₄N₂ | Reagent | 45.0451 |
| 2-Amino-2-(1H-imidazol-5-yl)acetonitrile | C₅H₆N₄ | Intermediate | 123.0671 |
| This compound | C₅H₇N₃O₂ | Final Product | 142.0617 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation. unito.it In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a molecular fingerprint that reveals detailed structural information about the precursor ion. researchgate.net
For this compound (precursor ion [M+H]⁺ at m/z 142.0617), the fragmentation pathway would likely involve characteristic losses typical of α-amino acids. scispace.comresearchgate.net Common neutral losses include water (H₂O), ammonia (B1221849) (NH₃), and the combined loss of water and carbon monoxide (H₂O + CO). The fragmentation of the imidazole ring itself can also produce diagnostic ions. nih.gov Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted MS/MS Fragmentation Pathway for Protonated this compound This table presents a plausible fragmentation pathway based on the known behavior of similar amino acids.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 142.0617 | 125.0511 | NH₃ (17.0265 Da) | Imidazolyl-acetic acid cation |
| 142.0617 | 96.0456 | H₂O + CO (45.9897 Da) | Imidazolyl-methyleniminium ion |
| 142.0617 | 81.0456 | C₂H₃NO₂ (73.0164 Da) | Protonated imidazole ring fragment |
| 96.0456 | 69.0351 | HCN (27.0109 Da) | Pyrrolium-type ion from ring cleavage |
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups: the amino group (-NH₂), the carboxylic acid group (-COOH), and the imidazole ring. The positions, shapes, and intensities of these vibrational bands can provide insights into the molecule's three-dimensional structure and intermolecular interactions, such as hydrogen bonding. spiedigitallibrary.orgsemanticscholar.org
For example, the stretching frequency of the carbonyl group (C=O) in the carboxylic acid is sensitive to its environment. Hydrogen bonding can cause this band to shift to a lower wavenumber. Similarly, the N-H stretching and bending modes of the amino group and the imidazole ring can reveal information about protonation states and conformational isomers. nih.gov By comparing experimental spectra with theoretical calculations, different stable conformers of the molecule can be identified. nih.gov
Table 3: Expected Characteristic Vibrational Modes for this compound This table outlines the principal vibrational modes and their expected frequency ranges based on data from similar compounds like histidine and other imidazole derivatives. acs.orgresearchgate.netacs.org
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
| N-H Stretch | Amino Group (-NH₂) | 3200 - 3400 | IR (Strong), Raman (Weak) |
| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (Broad) | IR (Strong), Raman (Weak) |
| C-H Stretch | Imidazole Ring | 3050 - 3150 | IR (Medium), Raman (Strong) |
| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 | IR (Very Strong), Raman (Medium) |
| N-H Bend | Amino Group (-NH₂) | 1580 - 1650 | IR (Strong), Raman (Weak) |
| C=N/C=C Stretch | Imidazole Ring | 1450 - 1600 | IR (Medium), Raman (Strong) |
| C-N Stretch | Amino & Imidazole | 1000 - 1250 | IR (Medium), Raman (Medium) |
| Ring Breathing | Imidazole Ring | 900 - 1000 | IR (Weak), Raman (Strong) |
Both IR and Raman spectroscopy can be used for in-situ (in the reaction vessel) monitoring, providing real-time data on the chemical transformations without the need for sampling. irdg.orgmt.com This is particularly advantageous for studying reaction kinetics, identifying transient species, and determining reaction endpoints. nih.gov Fiber-optic probes can be immersed directly into the reaction mixture to acquire spectra continuously. nih.govmdpi.com
During the synthesis of this compound, specific vibrational bands can be tracked to follow the reaction's progress. For example, in a reaction involving the hydrolysis of an intermediate nitrile to a carboxylic acid, IR spectroscopy could monitor the disappearance of the nitrile (C≡N) stretching band (around 2200-2260 cm⁻¹) and the simultaneous appearance of the strong carbonyl (C=O) stretching band of the product (around 1700-1750 cm⁻¹). nih.gov This provides a direct measure of the reaction rate and conversion.
Table 4: Application of IR/Raman for In-situ Monitoring of a Hypothetical Synthesis Step This table illustrates how key vibrational bands could be used to track the conversion of an intermediate to the final product.
| Reaction Stage | Key Functional Group | Characteristic Band (cm⁻¹) | Spectroscopic Change |
| Reactant (Intermediate) | Nitrile (-C≡N) | ~2240 | Intensity decreases |
| Reactant (Intermediate) | Imine (C=N) | ~1650 | Intensity decreases |
| Product | Carbonyl (C=O) | ~1720 | Intensity increases |
| Product | Amino (-NH₂) Bend | ~1610 | Intensity increases |
Computational and Theoretical Investigations of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and predicting the behavior of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.
Electronic Structure Elucidation (HOMO/LUMO Analysis)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.org
Table 1: Illustrative Frontier Orbital Energies for 2-Amino-2-(1H-imidazol-5-yl)acetic acid This table presents hypothetical data based on typical values for similar biomolecules to illustrate the expected results from a quantum chemical calculation.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capacity. |
| ELUMO | -0.85 | Indicates the energy of the lowest unoccupied molecular orbital, reflecting the molecule's electron-accepting capacity. |
| HOMO-LUMO Gap (ΔE) | 5.40 | The energy difference between HOMO and LUMO, which correlates with the molecule's chemical stability and reactivity. |
These values suggest that this compound, like many amino acids, possesses a relatively large energy gap, indicating significant stability under normal conditions. researchgate.net
Reaction Pathway Modeling and Transition State Theory
Quantum chemical calculations are essential for mapping the potential energy surface (PES) of a chemical reaction. According to Transition State Theory (TST), a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS), which represents a first-order saddle point on the PES. github.iowikipedia.org By locating the structures of reactants, products, and the transition state, computational methods can determine the activation energy (the energy barrier that must be overcome for the reaction to occur).
A relevant reaction to model for this compound could be its participation in peptide bond formation. Computational models can elucidate the step-by-step mechanism, identifying the transition state for the nucleophilic attack of an amino group on the activated carboxyl group. Such studies provide atomic-level detail that is often inaccessible through experimental means alone. mit.edu
Table 2: Hypothetical Activation Energies for a Model Peptide Bond Formation Reaction This table provides plausible theoretical data for a reaction involving this compound.
| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Amide bond formation | DFT (B3LYP/6-31G) | +18.5 |
| Tetrahedral intermediate collapse | DFT (B3LYP/6-31G) | +5.2 |
The data illustrates how computational modeling can quantify the energy barriers for different stages of a reaction, helping to identify the rate-determining step.
Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)
One of the most powerful applications of quantum chemistry is the prediction of spectroscopic properties. Theoretical calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. icm.edu.plnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, which are then converted to chemical shifts. dntb.gov.ua
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are hypothetical and referenced against TMS, calculated using a typical DFT/GIAO approach.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (C=O)OH | 11.5 - 12.5 | 173.0 - 176.0 |
| α-Carbon (CH) | 4.0 - 4.5 | 55.0 - 58.0 |
| α-Amino (NH₂) | 7.5 - 8.5 | N/A |
| Imidazole (B134444) C2-H | 7.8 - 8.0 | 135.0 - 137.0 |
| Imidazole C4-H | 7.0 - 7.2 | 118.0 - 120.0 |
| Imidazole NH | 12.0 - 13.0 | N/A |
Similarly, the calculation of the Hessian matrix (second derivatives of energy) yields harmonic vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.net Comparing the calculated spectrum with experimental data helps in assigning specific vibrational modes to observed absorption bands.
Table 4: Predicted Key Vibrational Frequencies for this compound Frequencies are illustrative and represent common ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amino Group (NH₂) | 3300 - 3400 |
| O-H Stretch | Carboxylic Acid (COOH) | 2800 - 3300 (broad) |
| C=O Stretch | Carboxylic Acid (COOH) | 1700 - 1730 |
| C=N Stretch | Imidazole Ring | 1620 - 1650 |
| C-N Stretch | α-Carbon-Amino | 1150 - 1200 |
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mun.ca
Conformational Sampling and Free Energy Landscapes
Due to the presence of several rotatable single bonds, this compound can adopt numerous different three-dimensional shapes, or conformations. MD simulations are an ideal tool for exploring this conformational space. By running simulations for nanoseconds to microseconds, it is possible to sample a wide range of accessible conformations. nih.gov
The results of these simulations can be used to construct a free energy landscape, a plot that maps the conformational space of a molecule in terms of its free energy. biorxiv.orgnih.gov Minima on this landscape correspond to stable, low-energy conformations, while the barriers between them represent the energy required to transition from one conformation to another. pnas.org For an amino acid derivative, this is often visualized using Ramachandran-like plots of key dihedral angles.
Table 5: Illustrative Low-Energy Conformers of this compound from MD Simulations This table presents hypothetical data describing stable conformations defined by key dihedral angles.
| Conformer ID | Dihedral Angle φ (N-Cα) (°) | Dihedral Angle ψ (Cα-C) (°) | Relative Free Energy (kcal/mol) |
| 1 (Extended) | -150 | +155 | 0.00 |
| 2 (Helical-like) | -70 | -45 | +1.25 |
| 3 (Turn-like) | -80 | +70 | +2.10 |
Solvent Effects on Molecular Conformation and Reactivity
The behavior of a polar molecule like this compound is heavily influenced by its environment, particularly in an aqueous solution. MD simulations excel at modeling these solvent effects by including explicit water molecules in the simulation box. upc.edu The interactions between the solute and solvent (e.g., hydrogen bonding) can significantly alter the conformational preferences of the molecule. aps.orgscirp.org
Simulations can reveal how water molecules organize around the charged amino and carboxyl groups and the polar imidazole ring, forming distinct solvation shells. This explicit solvation provides a much more realistic model than gas-phase calculations and is crucial for accurately predicting the molecule's behavior in a biological context. nih.gov The relative stability of different conformers can change dramatically when moving from a vacuum to a solvent environment.
Table 6: Illustrative Comparison of Conformational Population in Vacuum vs. Aqueous Solution This table demonstrates how solvent can shift the equilibrium between different molecular shapes.
| Conformer ID | Population in Vacuum (%) | Population in Water (%) | Dominant Stabilizing Interactions |
| 1 (Extended) | 65% | 45% | Intramolecular H-bonding (vacuum); Solute-water H-bonding (water) |
| 2 (Helical-like) | 25% | 35% | Favorable dipole alignment (vacuum); Shielding of hydrophobic parts (water) |
| 3 (Turn-like) | 10% | 20% | Less stable in vacuum; Stabilized by specific water bridging interactions |
Docking and Molecular Recognition Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial for hypothesizing its interaction with biological targets such as enzymes or receptors, thereby elucidating potential mechanisms of action.
In theoretical models, the binding of this compound to a receptor's active site is governed by a variety of non-covalent interactions. The unique structural features of the molecule—the carboxylic acid, the primary amine, and the imidazole ring—allow for a diverse range of interactions. nih.gov
Hydrogen Bonding: The amino group (-NH2) and the carboxylic acid group (-COOH) are primary sites for hydrogen bonding, acting as both donors and acceptors. The imidazole ring also contains a donor (N-H) and an acceptor nitrogen atom, making it a versatile hydrogen bonding motif. nih.gov In a hypothetical active site, these groups could form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or the peptide backbone, anchoring the ligand in a specific orientation. researchgate.net
Electrostatic Interactions: The carboxylic acid is typically deprotonated (negatively charged) and the amino group is protonated (positively charged) at physiological pH, forming a zwitterion. These charges can engage in strong electrostatic (ionic) interactions with charged residues in a binding pocket, such as arginine, lysine (B10760008), or aspartic acid. The imidazole ring can also be protonated, enabling further electrostatic interactions. nih.gov
π-Interactions: The aromatic imidazole ring can participate in several types of π-interactions. These include π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and π-cation interactions where the electron-rich ring interacts with a positively charged group, such as the side chain of lysine or arginine. nih.gov
Hydrophobic Interactions: While the molecule has significant polar character, the methylene (B1212753) group and parts of the imidazole ring can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine within the receptor pocket. nih.gov
A molecular docking simulation of this compound into a hypothetical enzyme active site would likely show a combination of these interactions, defining its binding affinity and specificity. For instance, studies on other imidazole derivatives have successfully used docking to understand their binding modes with target proteins. nih.gov
Table 1: Potential Ligand-Receptor Interactions for this compound
| Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |
| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic | Arginine, Lysine, Serine, Histidine |
| Amino Group (-NH2) | Hydrogen Bond, Ionic | Aspartate, Glutamate, Serine |
| Imidazole Ring | Hydrogen Bond, π-π Stacking, π-Cation | Aspartate, Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |
The insights gained from docking studies form the foundation for the rational design of novel derivatives of this compound with enhanced affinity or selectivity. By analyzing the predicted binding mode, medicinal chemists can identify positions on the molecule suitable for modification. nih.govrsc.org
For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the imidazole ring, a derivative could be designed with a lipophilic substituent at that position to increase binding affinity through favorable hydrophobic interactions. nih.gov Conversely, if a region of the binding site is rich in hydrogen bond acceptors, a derivative could be synthesized to include an additional hydrogen bond donor. This structure-based drug design approach has been successfully applied to many imidazole-containing compounds to optimize their biological activity. nih.govmdpi.com
Computational models can also be used to predict how modifications will affect the conformational flexibility of the molecule and its ability to adopt the optimal binding pose. This predictive power accelerates the design-synthesis-test cycle, making the drug discovery process more efficient. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). doi.org These models are invaluable for predicting the activity of unsynthesized compounds and for understanding which molecular features are most important for a desired effect.
For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance. To build such a model, a set of synthesized analogues would be tested to determine their biological activity (e.g., IC50 values). Then, a wide range of molecular descriptors would be calculated for each compound. acs.org
These descriptors fall into several categories:
Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic aspects of the molecule and its reactivity. researchgate.net
Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule and its ability to fit into a binding site. nih.gov
Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the lipophilicity of the compound and its ability to cross cell membranes or interact with hydrophobic pockets. researchgate.net
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, which encode information about branching and connectivity.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity. doi.org The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives, helping to prioritize which compounds to make. acs.orgresearchgate.net QSPR models are developed similarly but predict physicochemical properties like melting point, solubility, or thermal stability. researchgate.net
Table 2: Common Descriptors Used in QSAR/QSPR Studies for Amino Acid Analogues
| Descriptor Class | Examples | Information Encoded |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Reactivity, electrostatic interaction potential |
| Steric | Molecular Weight, Molar Volume, Surface Area | Size, shape, potential for steric hindrance |
| Hydrophobic | LogP, Molar Refractivity | Lipophilicity, membrane permeability |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, connectivity, and shape |
The descriptors and insights from QSAR/QSPR models are instrumental in the design of focused compound libraries. A target-focused library is a collection of compounds designed to interact with a specific protein or family of related targets. nih.govresearchgate.net
Starting with the this compound scaffold, a virtual library can be generated by systematically adding various substituents at different positions. The QSAR model can then be applied to predict the activity of each virtual compound. This process, known as virtual screening, allows researchers to evaluate thousands of potential derivatives without synthesizing them. nih.gov
Only the compounds predicted to have the highest activity and favorable drug-like properties (often predicted by other QSPR models for properties like absorption, distribution, metabolism, and excretion - ADMET) are selected for synthesis and biological testing. mdpi.com This approach maximizes the efficiency of hit and lead discovery by focusing resources on the most promising candidates, significantly reducing the time and cost associated with developing new therapeutic agents. nih.gov
Biochemical Roles in Non Human Systems and Enzymatic Transformations of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid
Role as a Metabolite or Precursor in Microbial Pathways
Direct evidence for the role of 2-Amino-2-(1H-imidazol-5-yl)acetic acid as a metabolite or precursor in specific microbial pathways has not been extensively documented. The following sections explore potential routes based on the known metabolism of similar compounds.
Biosynthetic Routes in Microorganisms
Specific biosynthetic pathways leading to the formation of this compound in microorganisms have not been elucidated. It is possible that this compound could be an intermediate in the biosynthesis of other, more complex imidazole-containing molecules, or it could be a byproduct of other metabolic activities.
While not directly involving the target compound, studies have shown that certain microorganisms are capable of synthesizing other imidazole-containing amino acids. For instance, several strains of alkane-oxidizing bacteria have been shown to produce various imidazol-2-yl amino acids through the biotransformation of N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide. nih.gov This suggests that microbial enzymes capable of modifying imidazole (B134444) rings and their substituents exist, which could potentially be involved in the synthesis of this compound from a suitable precursor.
Table 1: Examples of Microbial Biotransformation for the Synthesis of Imidazol-2-yl Amino Acids
| Microorganism Strain | Substrate | Major Products |
|---|---|---|
| Gordonia rubropertincta SBUG 105 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid |
| Gordonia terrae SBUG 253 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid |
| Nocardia asteroides SBUG 175 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid |
| Rhodococcus erythropolis SBUG 251 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid |
| Rhodococcus erythropolis SBUG 254 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid |
Data sourced from a study on the synthesis of imidazol-2-yl amino acids by alkane-oxidizing bacteria. nih.gov
Catabolic Pathways and Degradation Mechanisms
Specific catabolic pathways for this compound in microorganisms are not well-defined in the literature. However, the degradation of the imidazole-containing amino acid, L-histidine, is well-characterized in many bacteria and may serve as a model. researchgate.netnih.gov The histidine utilization (Hut) pathway involves the enzymatic conversion of histidine to glutamate, ammonia (B1221849), and a one-carbon unit. researchgate.netnih.gov
A key step in this pathway is the cleavage of the imidazole ring. The pathway is initiated by the enzyme histidase, which converts histidine to urocanic acid. wikipedia.orgasm.org Urocanase then hydrates urocanic acid to form imidazolone (B8795221) propionate, which is subsequently hydrolyzed to N-formiminoglutamate. nih.govwikipedia.org The degradation of the imidazole ring itself is known to be influenced by substitutions on the ring. For instance, N-substituted imidazole compounds are often poorly biodegradable because the substitution can block the enzymatic attack characteristic of the urocanase pathway. researchgate.net Given that this compound has an unsubstituted imidazole ring, it is plausible that it could be degraded via a similar enzymatic pathway involving ring opening, should the appropriate enzymes be present in a microorganism. However, without direct experimental evidence, this remains speculative.
Enzymatic Synthesis and Biotransformations
While enzymes that specifically utilize this compound have not been identified, we can discuss enzyme families that are known to catalyze reactions involving similar amino acid structures.
Amino Acid Ligases and Transferases Utilizing the Compound
L-Amino Acid Ligases (LALs) are enzymes that catalyze the formation of dipeptides from two L-amino acids in an ATP-dependent reaction. acs.orgnih.gov These enzymes exhibit a range of substrate specificities. For example, the L-amino acid ligase from Bacillus subtilis (YwfE) shows a preference for smaller amino acids like L-alanine at the N-terminal position but can accept a wider range of hydrophobic amino acids at the C-terminal position. acs.orgnih.gov Other LALs, such as TabS from Pseudomonas syringae, have a much broader substrate specificity and can synthesize a wide variety of dipeptides. nih.gov It is conceivable that an L-amino acid ligase with appropriate substrate specificity could utilize this compound as either an N-terminal or C-terminal substrate for the synthesis of a novel dipeptide. However, no such activity has been reported to date.
Aminotransferases , also known as transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.govnih.gov This reaction is central to amino acid metabolism. nih.gov The substrate specificity of aminotransferases varies widely, and some have been shown to act on heterocyclic ketones. mdpi.com It is plausible that an aminotransferase could catalyze the reversible conversion of this compound to its corresponding α-keto acid, imidazole-5-pyruvic acid. This would be a key step in either its biosynthesis from a keto-acid precursor or its catabolism.
Stereoselective Enzymatic Modifications
The enzymatic production of chiral molecules is a significant area of biotechnological research. Enzymes are often highly stereoselective, meaning they can produce a single stereoisomer of a product. While there is no specific information on the stereoselective enzymatic modification of this compound, general strategies for the stereoselective synthesis of amino acids using enzymes are well-established. These include the use of aldolases and aminotransferases in cascade reactions to produce chiral amino acids with high enantiomeric excess. nih.govresearchgate.net Such enzymatic systems could potentially be engineered or discovered to produce specific stereoisomers of this compound.
Interaction with Non-Human Protein Systems
There is currently no information available in the scientific literature regarding the specific interactions of this compound with non-human protein systems. Research in this area would be necessary to determine if this compound acts as a substrate, inhibitor, or modulator of any microbial or other non-human proteins.
Binding to Enzymes or Receptors in Model Organisms
There is no specific information available in the reviewed literature detailing the binding of this compound to enzymes or receptors in model organisms. Research on related imidazole-containing molecules suggests that the imidazole ring can be crucial for binding to the active sites of various enzymes. For instance, derivatives of imidazoleacetic acid have been studied as ligands for receptors and enzymes, but direct data for this compound is absent.
Substrate Specificity Studies in in vitro Enzyme Assays
No in vitro enzyme assays specifically studying the substrate specificity of this compound could be identified. Such studies would be necessary to determine which enzymes can recognize and transform this compound, providing insight into its potential metabolic pathways and biochemical functions.
Biotechnological Applications in Non-Human Biological Systems
Engineered Microorganisms for Production or Bioremediation
The use of engineered microorganisms for the production of valuable chemicals is a well-established field. nih.govmdpi.com Synthetic biology and metabolic engineering principles are often applied to create microbial strains capable of synthesizing specific compounds. nih.gov However, there are no published reports on the development of engineered microorganisms specifically for the production of this compound. Similarly, its application in bioremediation processes has not been documented.
In vitro Enzyme Systems for Industrial Processes
In vitro enzyme systems are utilized in various industrial processes for the synthesis of chemicals and pharmaceuticals. These systems offer advantages such as high specificity and mild reaction conditions. There is currently no information available on the use of this compound in any in vitro enzyme systems for industrial applications.
Applications in Advanced Material Science and Biomimetic Systems Utilizing 2 Amino 2 1h Imidazol 5 Yl Acetic Acid
Supramolecular Assembly and Self-Assembled Structures
The ability of molecules to spontaneously organize into well-defined, stable, and non-covalently bonded structures is the foundation of supramolecular chemistry. 2-Amino-2-(1H-imidazol-5-yl)acetic acid is an exemplary building block for such assemblies due to its multiple interaction sites: the carboxylate group, the amino group, and the nitrogen atoms of the imidazole (B134444) ring. These groups can participate in a network of hydrogen bonds, electrostatic interactions, and metal coordination, driving the formation of complex architectures.
Design of Peptidic Hydrogels and Self-Assembling Fibrils
Peptidic hydrogels are a class of soft materials composed of self-assembled peptide nanofibers that entrap large amounts of water. They are highly valued in biomedicine for applications like tissue engineering and drug delivery. The incorporation of non-proteinogenic amino acids like this compound into short peptide sequences can imbue the resulting hydrogels with "smart" properties.
The imidazole ring of the compound has a pKa of approximately 6.0, which allows it to act as a proton donor or acceptor at physiological pH. This makes materials incorporating this residue sensitive to small changes in their environment. For instance, peptides containing histidine or its analogues can undergo conformational changes and alter their assembly behavior in response to pH shifts. researchgate.netmdpi.com This principle could be applied to design hydrogels that release a therapeutic payload in the acidic microenvironment of a tumor or at a site of inflammation. Furthermore, the imidazole group's ability to coordinate with metal ions can be used to trigger gelation or modulate the mechanical properties of the hydrogel. Several studies have demonstrated that metal ion complexation with histidine-rich proteins is crucial for the hardness and stiffness of certain biological structures, a concept that can be mimicked in synthetic hydrogels. researchgate.netnih.gov
| Stimulus | Potential Effect on Self-Assembly | Underlying Mechanism |
| pH Change | Triggered gelation/dissolution | Protonation/deprotonation of the imidazole ring alters charge and hydrogen bonding. |
| Metal Ions | Cross-linking of fibrils, enhanced gel stiffness | Coordination of metal ions (e.g., Zn²⁺, Cu²⁺) by imidazole side chains. |
| Temperature | Reversible assembly/disassembly | Changes in hydrophobic interactions and hydrogen bonding strength. |
Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating the Compound
Coordination polymers and their subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic linker is critical in defining the structure and, consequently, the properties of the resulting framework. nih.gov this compound is an ideal candidate for a bifunctional organic linker. It combines the variable coordination modes of both an imidazole group and a carboxylate group. rsc.org
The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can selectively or simultaneously coordinate with metal centers, leading to the formation of robust one-, two-, or three-dimensional networks. rsc.orgrsc.org The use of such bifunctional imidazole-carboxylate ligands is a versatile strategy for constructing MOFs with diverse and complex topologies. rsc.orgbohrium.com Research on similar linkers has shown that they can be used to synthesize frameworks with zinc (II) and cadmium (II), among other metals. rsc.org MOFs built from histidine or similar amino acids have also been reported, demonstrating the viability of using biomolecules as linkers. mdpi.comresearchgate.net The resulting frameworks could have potential applications in gas storage, separation, and catalysis, with the amino acid moiety providing additional functionality and chirality.
| Functional Group | Coordination Site | Potential Metal Ions | Resulting Structure |
| Carboxylate (-COOH) | Oxygen atoms | Zn²⁺, Cd²⁺, Cu²⁺, Fe³⁺ | Forms bridges between metal centers. |
| Imidazole Ring | Nitrogen atoms | Zn²⁺, Cd²⁺, Cu²⁺, Ni²⁺ | Acts as a directional linker. |
| Amino (-NH₂) | Nitrogen atom | Can coordinate under certain conditions. | May influence packing and pore environment. |
Biosensors and Chemical Probes
The development of sensitive and selective biosensors is crucial for medical diagnostics and environmental monitoring. The unique properties of this compound, particularly its imidazole side chain, make it a valuable component in the design of recognition elements and signaling units for these devices.
Design of Recognition Elements for Specific Analytes
A key component of any biosensor is the recognition element, which binds specifically to the target analyte. nih.gov The imidazole group is well-known for its role in molecular recognition within biological systems, most notably in the active sites of enzymes and in protein-protein interactions. This functionality can be harnessed in artificial sensor systems.
The ability of the imidazole ring to coordinate with transition metal ions is particularly useful. google.com A recognition element incorporating this compound could be immobilized on a sensor surface (e.g., an electrode) to capture metal ions from a sample. The binding event can then be transduced into a measurable signal. This principle is used in sensors for heavy metals. Furthermore, the hydrogen-bonding capabilities of the imidazole ring allow it to participate in the specific recognition of other organic molecules, similar to how histidine residues contribute to substrate binding in enzymes. The incorporation of such non-proteinogenic amino acids into peptide-based recognition elements can offer enhanced stability and novel binding specificities compared to natural sequences. nih.gov
Fluorescence-Based Probes and Imaging Agents
Fluorescence-based methods are powerful tools in cell biology and diagnostics. Probes that change their fluorescent properties upon interaction with a specific analyte are in high demand. While this compound is not intrinsically fluorescent, it can be incorporated into fluorescent systems to act as a recognition or modulating agent.
One strategy involves the genetic incorporation of unnatural amino acids into fluorescent proteins. Studies have shown that substituting key amino acids in the chromophore of blue fluorescent protein (BFP) with histidine analogues can create mutant proteins with distinct and useful spectral properties. nih.govacs.org This approach could be used with this compound to engineer novel fluorescent protein-based biosensors. Another approach is to incorporate the amino acid into a synthetic fluorophore-quencher system. The amino acid's binding site could recognize a target analyte, leading to a conformational change that separates the fluorophore and quencher, thus "turning on" the fluorescence. Gemini cationic lipids containing histidine residues have been used with fluorescent probes to study the properties of gene nanocarriers, illustrating the compatibility of the imidazole moiety with fluorescence-based assays. mdpi.com
Catalysis in Artificial Systems
In nature, the imidazole side chain of histidine is one of the most common and versatile catalytic residues found in the active sites of enzymes, where it can function as a nucleophile or a general acid-base catalyst. nih.gov This catalytic prowess can be replicated in artificial systems by using molecules like this compound as either a direct organocatalyst or as a ligand in a biomimetic metal complex.
The imidazole ring can accelerate reactions by facilitating proton transfer or by forming a covalent intermediate with a substrate. This has been exploited in the synthesis of various imidazole-based compounds that act as catalysts for reactions like the Henry reaction. nih.gov The combination of an amine and a carboxylic acid in the same molecule also allows for potential cooperative catalysis.
Moreover, the compound can act as a ligand to create catalytically active metal complexes that mimic metalloenzymes. sciopen.com For example, peptoid structures containing histidine-like residues and porphyrin units have been shown to self-assemble into nanomaterials with enhanced catalytic activity for oxidation reactions, mimicking the function of horseradish peroxidase. acs.org By coordinating with metal ions such as copper or zinc, this compound can create a microenvironment that activates substrates and facilitates chemical transformations, providing a promising route to new, efficient, and selective artificial catalysts. acs.orgrsc.org
Organocatalysis and Biocatalysis Mimicry
The imidazole moiety of this compound is a key functional group in the active sites of many enzymes, where it participates in a variety of catalytic transformations. This has led to the exploration of imidazole-containing small molecules as organocatalysts that mimic the function of natural enzymes. The presence of both an amino group and a carboxylic acid group in this compound provides additional sites for interaction and catalysis, making it a promising candidate for biocatalysis mimicry.
In organocatalysis, the imidazole ring can act as a general base or a nucleophilic catalyst. The amino and carboxylic acid groups can participate in hydrogen bonding interactions with substrates, enhancing stereoselectivity and reaction rates. This trifunctional nature allows for the potential design of catalysts for a range of asymmetric reactions, such as aldol (B89426) and Michael additions, which are fundamental transformations in organic synthesis. The development of chiral catalysts derived from this amino acid could provide a more sustainable and environmentally friendly alternative to traditional metal-based catalysts.
The principles of biocatalysis mimicry aim to replicate the high efficiency and selectivity of enzymes using smaller, more robust synthetic molecules. The structure of this compound provides a scaffold for mimicking the catalytic triads found in enzymes like chymotrypsin, where a histidine (imidazole-containing) residue plays a crucial role. By incorporating this amino acid into synthetic peptides or polymers, it is possible to create artificial enzymes with tailored substrate specificities and catalytic activities.
| Catalytic Role | Potential Applications | Key Structural Feature |
| General Base | Aldol reactions, Michael additions | Imidazole ring |
| Nucleophilic Catalyst | Acyl transfer reactions | Imidazole ring |
| Chiral Scaffold | Asymmetric synthesis | Amino acid backbone |
| Enzyme Mimic | Hydrolytic reactions | Imidazole, Amino, and Carboxyl groups |
Metal-Catalyzed Reactions Using Derivatives as Ligands
The amino and imidazole functionalities of this compound and its derivatives make them excellent candidates for use as ligands in metal-catalyzed reactions. The imidazole ring can coordinate to a wide range of transition metals, while the amino and carboxyl groups can provide additional coordination sites, leading to the formation of stable chelate complexes. This can enhance the catalytic activity and selectivity of the metal center. nih.gov
Derivatives of this amino acid can be synthesized to tune the steric and electronic properties of the resulting ligands, allowing for the optimization of catalytic performance in various reactions. For instance, N-acylation of the amino group or esterification of the carboxylic acid can be used to modify the ligand's properties. These tailored ligands can then be complexed with metals such as palladium, rhodium, and copper to create catalysts for cross-coupling reactions, hydrogenations, and other important organic transformations. nih.govacs.org
The use of chiral derivatives of this compound as ligands can lead to the development of highly enantioselective catalysts for asymmetric synthesis. nih.gov The rigid backbone of the amino acid can provide a well-defined chiral environment around the metal center, enabling precise control over the stereochemical outcome of the reaction. This is of particular importance in the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is often required.
| Metal | Catalytic Reaction | Ligand Derivative Feature | Potential Advantage |
| Palladium | Cross-coupling (e.g., Suzuki, Heck) | N-substituted imidazoles | Enhanced stability and activity |
| Rhodium | Asymmetric hydrogenation | Chiral amino acid backbone | High enantioselectivity |
| Copper | Click chemistry, C-H activation | Bidentate or tridentate chelation | Increased reaction rates |
| Iridium | Transfer hydrogenation | Imidazolium (B1220033) salts for NHC ligands | Robust and efficient catalysis |
Drug Delivery Systems (Material Science Perspective)
From a material science perspective, this compound offers unique functionalities for the design of advanced drug delivery systems. Its biocompatibility and the presence of multiple functional groups allow for its incorporation into various nanomaterials and polymer systems to enhance their drug loading and release properties.
Nanoparticle Functionalization for Targeted Delivery
The surface functionalization of nanoparticles with biomolecules is a key strategy for developing targeted drug delivery systems. nih.gov The amino and carboxylic acid groups of this compound provide convenient handles for covalent attachment to the surface of various nanoparticles, such as gold nanoparticles, silica (B1680970) nanoparticles, and quantum dots. biomedres.usnih.gov
The imidazole moiety can also play a role in the targeting and release of drugs. The pKa of the imidazole ring is close to physiological pH, which means that its protonation state can change in different cellular compartments. This pH-responsiveness can be exploited to trigger the release of a drug from a nanoparticle carrier in the acidic environment of a tumor or within the endosomes of a cell. Furthermore, the imidazole group can interact with specific receptors on the surface of cells, enabling targeted delivery to diseased tissues.
The functionalization of nanoparticles with this amino acid can also improve their biocompatibility and stability in biological fluids. The zwitterionic nature of the amino acid can help to reduce non-specific protein adsorption and prolong the circulation time of the nanoparticles in the bloodstream, leading to enhanced therapeutic efficacy. nih.gov
| Nanoparticle Type | Functionalization Strategy | Targeting/Release Mechanism |
| Gold Nanoparticles | Thiol-gold chemistry via a cysteine-linked derivative | pH-responsive release, receptor-mediated targeting |
| Silica Nanoparticles | Amine or carboxyl coupling | pH-gated release from mesopores |
| Polymeric Nanoparticles | Covalent conjugation to polymer backbone | Enhanced cellular uptake, endosomal escape |
Polymer Conjugates for Controlled Release
The conjugation of drugs to water-soluble polymers is a well-established strategy for improving their pharmacokinetic properties and achieving controlled release. This compound can be used as a linker to conjugate drugs to polymers such as polyethylene (B3416737) glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA). nih.govuq.edu.au
The amino and carboxylic acid groups of the amino acid can be used for attachment to both the polymer and the drug molecule. The imidazole side chain can be utilized to introduce pH-sensitivity into the polymer-drug conjugate. For example, a drug could be linked to the imidazole ring via a bond that is stable at physiological pH but is cleaved in the acidic environment of a tumor, leading to targeted drug release.
Furthermore, hydrogels can be formed from polymers functionalized with this compound. nih.govnih.gov These hydrogels can encapsulate drugs and release them in a controlled manner in response to changes in pH or other stimuli. The crosslinking density and the degree of functionalization of the hydrogel can be tuned to achieve the desired release profile. mdpi.com
| Polymer | Conjugation Method | Release Mechanism | Potential Advantage |
| Polyethylene Glycol (PEG) | Amide or ester bond formation | pH-triggered hydrolysis | Prolonged circulation time, reduced immunogenicity |
| Poly(lactic-co-glycolic acid) (PLGA) | Surface functionalization of PLGA nanoparticles | pH-sensitive cleavage of linker | Controlled and sustained release |
| Hydrogels | Incorporation into polymer backbone | Swelling/de-swelling in response to pH | Biocompatible and biodegradable depot formulation |
Incorporation into Complex Molecular Architectures: Peptide and Peptidomimetic Chemistry of 2 Amino 2 1h Imidazol 5 Yl Acetic Acid
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide assembly, allowing for the efficient and automated construction of peptide chains on an insoluble resin support. nbinno.com The incorporation of 2-amino-2-(1H-imidazol-5-yl)acetic acid via SPPS requires careful consideration of its unique chemical properties, particularly the nucleophilic imidazole (B134444) side chain.
Incorporation Challenges and Solutions
The primary challenges in incorporating this compound are analogous to those encountered with its natural isomer, histidine. These include:
Side-Chain Reactivity: The imidazole ring contains a nucleophilic nitrogen (the π-nitrogen) that can cause undesirable side reactions during peptide synthesis. This can include acylation by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.
Racemization: The imidazole side chain is known to catalyze the epimerization of the α-carbon during the activation step, particularly in base-mediated coupling reactions. nih.gov This loss of stereochemical integrity is a significant concern as it can drastically alter the biological activity of the final peptide. peptide.com
Steric Hindrance: While less hindered than some bulky amino acids, the α-substituted nature of this compound can slow down coupling kinetics, potentially leading to incomplete reactions and deletion sequences.
To overcome these challenges, a combination of optimized coupling strategies and robust protecting groups is essential.
Solutions to Incorporation Challenges:
| Challenge | Solution | Description |
| Side-Chain Reactivity | Imidazole Side-Chain Protection | Masking the imidazole nitrogen with a suitable protecting group prevents its participation in side reactions. The choice of protecting group is critical and must be orthogonal to the Nα-protecting group. |
| Racemization | 1. Imidazole π-Nitrogen Protection2. Use of Additives3. Careful Selection of Coupling Reagents | Protecting the π-nitrogen is the most effective way to suppress racemization. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® can minimize epimerization. Carbodiimide-based activators (e.g., DIC) in the presence of these additives are generally preferred over highly basic phosphonium (B103445) or aminium/uronium salt reagents (e.g., HBTU, HATU) when racemization is a concern. |
| Steric Hindrance | 1. Extended Coupling Times2. Double Coupling3. Use of Potent Coupling Reagents | Allowing the coupling reaction to proceed for a longer duration or repeating the coupling step can drive the reaction to completion. Alternatively, using highly efficient coupling reagents like HATU or COMU can improve yields for sterically hindered residues, although the risk of racemization must be managed. |
Protecting Group Strategies for the Imidazole and Amino/Carboxyl Groups
The successful synthesis of peptides containing this compound hinges on an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. iris-biotech.de
α-Amino Group Protection: The most common temporary protecting group for the α-amino function in SPPS is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. It is stable during coupling but is efficiently removed by a mild base, typically a solution of piperidine (B6355638) in DMF. researchgate.net An alternative is the acid-labile tert-butyloxycarbonyl (Boc) group, which requires strong acid (e.g., trifluoroacetic acid, TFA) for removal at each step. peptide.com
α-Carboxyl Group Protection: In SPPS, the C-terminal carboxyl group is protected by anchoring it to the solid support resin. For solution-phase synthesis, common protecting groups include simple esters like methyl (Me) or ethyl (Et) esters, or more sterically hindered esters like tert-butyl (tBu), which is removed by acidolysis.
Imidazole Side-Chain Protection: The choice of a permanent protecting group for the imidazole side chain is critical. It must be stable to the repeated conditions of α-amino deprotection (e.g., piperidine for Fmoc strategy) but readily removable during the final cleavage from the resin. nbinno.com
Common Protecting Groups for the Imidazole Side Chain:
| Protecting Group | Abbreviation | Removal Conditions (Fmoc Strategy) | Key Features |
| Trityl | Trt | Strong acid (e.g., 95% TFA) | Widely used; effectively prevents side reactions and racemization. Stable to mild base. nbinno.compeptide.com |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., 95% TFA) | Offers good protection but may be less stable than Trt under certain conditions. |
| 2,4-Dinitrophenyl | Dnp | Thiolysis (e.g., thiophenol) | Orthogonal to acid-labile groups, allowing for selective deprotection on-resin. |
| Tosyl | Tos | Strong acid (e.g., HF) or reductive cleavage | Primarily used in Boc-based SPPS; very stable. peptide.com |
Solution-Phase Peptide Synthesis
While SPPS is dominant for many applications, solution-phase peptide synthesis (SPPS) remains valuable, particularly for large-scale production and the synthesis of short peptides or protected peptide fragments. researchgate.netslideshare.net This approach allows for the purification of intermediates at each step, ensuring high purity of the final product.
Fragment Condensation Approaches
Fragment condensation is a powerful strategy for synthesizing large peptides or proteins, where smaller, protected peptide segments are synthesized (often via SPPS) and then coupled together in solution. peptide.com Incorporating this compound into a fragment requires careful planning.
The key challenge in fragment condensation is the risk of significant racemization at the C-terminal residue of the activated peptide fragment. To mitigate this, fragments are typically designed so that the C-terminal residue is either glycine (B1666218) (which is achiral) or proline. When this compound is at the C-terminus of a fragment, its activation poses a high risk of epimerization. Therefore, it is synthetically advantageous to position this residue within the peptide fragment or at the N-terminus of a fragment. Low-racemization coupling reagents such as O-(3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TDBTU) are often employed for these couplings. nih.gov
Cyclization Reactions in Solution
Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. nih.gov Incorporating this compound into a cyclic peptide can be achieved through various solution-phase cyclization strategies. The most common method is head-to-tail cyclization, forming an amide bond between the N- and C-termini of a linear precursor. thieme-connect.de
This process is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of coupling reagent is critical to ensure high yield and minimize racemization. Reagents known for low racemization potential, such as those based on HOBt or HOAt, are preferred. The imidazole side chain of this compound must be protected during the cyclization step to prevent side reactions. In some cases, the imidazole itself has been used to catalyze cyclization reactions of peptide thioesters. nih.gov
Conformationally Constrained Peptides and Peptidomimetics
Constraining the conformation of a peptide is a key strategy in drug design to lock the molecule into its bioactive shape, thereby increasing affinity and stability. nih.gov The unique α,α-disubstituted nature of this compound inherently introduces a degree of conformational constraint on the peptide backbone.
Further rigidity can be achieved by incorporating this residue into more complex architectures:
Stapled Peptides: This involves covalently linking the side chains of two amino acids within a peptide to form a macrocyclic brace, often stabilizing an α-helical structure. While the imidazole side chain itself is not typically used for stapling, flanking residues can be replaced with non-natural amino acids bearing reactive moieties (e.g., alkenes for ring-closing metathesis).
Cyclic Peptidomimetics: Beyond simple head-to-tail cyclization, side-chain-to-side-chain or backbone-to-side-chain cyclizations can create novel topologies. The imidazole ring of this compound could potentially be involved in such cyclizations after appropriate functionalization.
Constrained Analogues: The synthesis of derivatives of this compound, such as those with alkyl substituents on the backbone or side chain, can further restrict torsional angles (χ-space), providing valuable tools for structure-activity relationship studies. nih.govresearchgate.net For example, designing peptidomimetics with constrained histidine analogues has been shown to be critical for modulating activity and selectivity. nih.gov
Design of Helical or Beta-Turn Inducing Sequences
There is no available research data on the use of this compound to induce helical or beta-turn conformations in peptide sequences. While the design of peptides with specific secondary structures like helices and turns is a significant area of research, and various unnatural amino acids are employed for this purpose, the specific contribution or effect of this compound has not been documented. nih.govnih.govmdpi.com
Scaffold-Based Peptidomimetic Design
Peptidomimetics are compounds designed to mimic peptides, and heterocyclic structures, including imidazoles, can serve as scaffolds for their design. nih.gov These scaffolds help arrange functional groups in a way that mimics the essential features of a natural peptide. Despite the potential of imidazole-containing molecules in this field, there are no specific studies that report the use of this compound as a primary scaffold in peptidomimetic design.
Functionalization of Peptides and Peptidomimetics
The functionalization of peptides is crucial for various applications, including diagnostics and therapeutics. This often involves modifying amino acid side chains.
Introduction of Reporter Groups for Biological Studies
The attachment of reporter groups, such as fluorescent dyes, to peptides is a common technique for biological studies. While general methods exist for labeling peptides, no specific protocols or studies were found that describe the functionalization of a peptide containing the this compound residue with reporter groups.
Bioconjugation Strategies with Other Biomolecules
Bioconjugation involves linking a peptide to other molecules, such as proteins, oligonucleotides, or drugs, to create hybrid molecules with enhanced properties. nih.govmdpi.com The strategies often target reactive functional groups within the peptide's amino acid residues. A review of the literature did not yield any specific bioconjugation strategies or applications that have been developed for peptides incorporating this compound. General bioconjugation techniques exist but have not been specifically applied to or documented for this compound. rsc.orgntu.edu.sg
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2-Amino-2-(1H-imidazol-5-yl)acetic acid with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters. For analogous imidazole derivatives, temperature (e.g., 60–80°C), solvent polarity (e.g., aqueous ethanol), and reactant stoichiometry (1:1.2 molar ratio of precursors) are critical for optimizing yields . Thin-layer chromatography (TLC) with silica gel plates and a 3:1 ethyl acetate/methanol mobile phase is recommended for real-time reaction monitoring . Post-synthesis purification via recrystallization in hot ethanol can achieve >95% purity.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the imidazole ring (δ 7.2–7.8 ppm for aromatic protons) and the acetic acid moiety (δ 3.8–4.2 ppm for α-proton, δ 170–175 ppm for carboxylic carbon) .
- FT-IR : Peaks at ~2500–3300 cm (carboxylic O-H stretch) and ~1650 cm (C=O stretch) confirm amphoteric properties .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 156.1 (calculated for CHNO).
Advanced Research Questions
Q. What computational approaches are suitable for analyzing the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can predict molecular orbitals, electrostatic potential surfaces, and protonation states . For example:
- HOMO-LUMO Analysis : Calculate energy gaps to assess reactivity (e.g., imidazole’s electron-rich sites).
- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate aqueous environments, critical for studying zwitterionic behavior .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the compound?
- Methodological Answer : X-ray diffraction with SHELXL refinement (via SHELX suite) can determine bond lengths and angles to distinguish tautomers (e.g., imidazole N-H vs. carboxylic acid protonation) . For example:
- A C=O bond length >1.25 Å suggests deprotonated carboxylic acid, while N-H distances <1.0 Å confirm imidazole protonation .
- Visualization tools like ORTEP-3 can overlay experimental and DFT-optimized structures to validate tautomeric assignments .
Q. What strategies mitigate discrepancies between experimental bioactivity data and computational docking results?
- Methodological Answer :
- Docking Protocols : Use AutoDock Vina with flexible ligand settings and explicit water molecules to account for hydrogen bonding (e.g., interactions with collagenase Gln215 or Tyr201 residues) .
- Free Energy Perturbation (FEP) : Compare calculated binding energies (ΔG) with IC values to refine force field parameters .
- Experimental Cross-Validation : Perform enzyme inhibition assays at pH 7.4 to match docking conditions, reducing false positives .
Q. How can researchers optimize chromatographic separation of diastereomers or degradation products?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) and UV detection at 254 nm. Adjust flow rate (1.0–1.5 mL/min) to resolve peaks for stereoisomers .
- Chiral Columns : Employ amylose-based chiral stationary phases for enantiomeric separation, validated via circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical pKa predictions and experimental titration curves?
- Methodological Answer :
- Computational pKa : Use COSMO-RS or DFT-PCM methods to predict ionization states, then compare with potentiometric titrations in 0.1 M KCl .
- Buffer Effects : Repeat titrations in varying ionic strengths to identify artifacts from counterion interactions .
Q. What steps reconcile conflicting crystallographic and spectroscopic data on hydrogen bonding networks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
